molecular formula C10H23NO B13527966 Ethyl-(4-methoxy-heptyl)-amine

Ethyl-(4-methoxy-heptyl)-amine

Cat. No.: B13527966
M. Wt: 173.30 g/mol
InChI Key: CSKCKCMPFLCDTD-UHFFFAOYSA-N
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Description

Ethyl-(4-methoxy-heptyl)-amine is a secondary amine compound of interest in organic chemistry and materials science research. This molecule features both a methoxy ether group and an alkyl amine functionality, which can act as a versatile intermediate or building block in synthetic pathways. Researchers may employ this amine in the development of novel compounds, leveraging its potential as a ligand for metal catalysts or as a precursor in the synthesis of more complex nitrogen-containing structures. Secondary amines of this type have demonstrated utility in catalytic deaminative coupling reactions to form more complex amine products, a process that is valuable for constructing nitrogen-based frameworks with minimal waste . The structure of this compound suggests potential applications in the synthesis of surfactants, agrochemicals, and pharmaceuticals, where the incorporation of ether and amine groups can influence the solubility, bioavailability, and reactivity of the target molecule. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or used for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

N-ethyl-4-methoxyheptan-1-amine

InChI

InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3

InChI Key

CSKCKCMPFLCDTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCNCC)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 4 Methoxy Heptyl Amine and Analogues

Retrosynthetic Analysis of Ethyl-(4-methoxy-heptyl)-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com This process involves breaking key bonds and applying functional group interconversions to identify plausible precursors.

Disconnection at the Carbon-Nitrogen Bond

The most logical retrosynthetic disconnection for an acyclic amine like this compound is at the carbon-nitrogen (C-N) bond. amazonaws.comlibretexts.org This bond is typically formed late in a synthesis. This disconnection strategy reveals two primary synthons: an ethylamine (B1201723) equivalent and a 4-methoxy-heptyl electrophile. The most common and practical synthetic equivalent for the latter is a carbonyl compound, specifically 4-methoxyheptanal or 4-methoxy-heptan-2-one, which can react with ethylamine in a reductive amination protocol. rsc.orgwikipedia.org

This leads to the following retrosynthetic pathway:

Figure 1: Retrosynthetic Disconnection at the C-N Bond

Generated code

This approach is highly convergent and relies on the well-established and efficient reductive amination reaction. libretexts.orgrsc.org

Disconnection at the Carbon-Oxygen (Ether) Bond

An alternative disconnection strategy involves breaking the carbon-oxygen (C-O) ether linkage. amazonaws.com This approach would yield a 4-hydroxyheptyl amine derivative and a methylating agent. However, this strategy presents significant challenges, primarily the need for selective O-alkylation in the presence of a more nucleophilic secondary amine, which could lead to undesired N-methylation. amazonaws.com Therefore, forming the ether bond prior to the amine is a more viable strategy.

Strategies for Heptyl Chain Construction

The construction of the 4-methoxy-heptyl backbone is a key challenge. A practical approach starts from the readily available ketone, 4-heptanone (B92745). orgsyn.orgsmolecule.com 4-Heptanone can be synthesized via several methods, including the decarboxylation of n-butyric acid. orgsyn.org

From 4-heptanone, the synthesis of the required 4-methoxy-heptyl precursor can be envisioned. One plausible route involves the alpha-bromination of 4-heptanone followed by nucleophilic substitution with sodium methoxide (B1231860) to install the methoxy (B1213986) group. Subsequent steps would then lead to the desired carbonyl compound for the reductive amination. A more direct approach to a related precursor could involve the catalytic conversion of 1-butanol (B46404) over specific metal oxide catalysts. smolecule.com

Amine Formation Reactions

The formation of the target secondary amine is most effectively achieved through methods that create the C-N bond with high selectivity and yield.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. rsc.orgwikipedia.org The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. libretexts.orgwikipedia.org

For the synthesis of this compound, the reaction would involve condensing a 4-methoxy-heptyl carbonyl precursor (such as 4-methoxyheptanal) with ethylamine, followed by reduction.

Table 1: Reductive Amination Conditions for Secondary Amine Synthesis

Carbonyl Precursor Amine Reducing Agent Catalyst Solvent Temperature (°C) Reference
Aldehyde/Ketone Primary Amine H₂ Pd/C, PtO₂, Raney Ni Methanol (B129727), Ethanol 25-100 rsc.orgmdpi.comgoogle.com
Aldehyde/Ketone Primary Amine NaBH₃CN - Methanol, Acetonitrile Room Temp libretexts.orglumenlearning.com
Aldehyde/Ketone Primary Amine NaBH(OAc)₃ - Dichloroethane, THF Room Temp wikipedia.org

A key advantage of reductive amination is that it can often be performed as a one-pot reaction, which improves efficiency and reduces waste. researchgate.netunimi.it The choice of reducing agent is critical to avoid the premature reduction of the starting carbonyl compound. rsc.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for their mildness and selectivity for the iminium ion over the ketone or aldehyde. libretexts.orgwikipedia.org

Catalytic hydrogenation is a prominent method for the reduction step in reductive amination, valued for being a clean and cost-effective process. rsc.org This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. google.com

The general mechanism involves the initial formation of the imine, which is then hydrogenated on the catalyst surface to yield the secondary amine. mdpi.com

Table 2: Catalysts and Conditions for Catalytic Hydrogenation in Reductive Amination

Catalyst Support Hydrogen Pressure (bar) Temperature (°C) Typical Substrates Reference
Palladium (Pd) Carbon (C) 1-50 25-150 Aldehydes, Ketones mdpi.comgoogle.com
Platinum (Pt) Carbon (C), Al₂O₃ 1-100 20-100 Aromatic/Aliphatic Carbonyls rsc.org
Nickel (Raney Ni) - 10-150 50-200 Nitriles, Ketones google.comgoogle.com
Rhodium (Rh) Carbon (C) 1-10 80-160 Phenols, Ketones mdpi.com
Copper (Cu) Al₂O₃, SiO₂ 5-80 100-200 Ketones, Alcohols researchgate.net

For the synthesis of this compound from 4-methoxyheptanal and ethylamine, a system employing a palladium on carbon (Pd/C) catalyst under a moderate pressure of hydrogen would be a suitable starting point. mdpi.comgoogle.com The reaction temperature would likely be in the range of 80-120°C to facilitate both imine formation and hydrogenation. mdpi.com The choice of catalyst can influence selectivity, with some catalysts also promoting side reactions like de-alkylation or over-alkylation. rsc.org Therefore, optimization of the reaction conditions, including catalyst loading, pressure, and temperature, is crucial for achieving a high yield of the desired secondary amine.

Stoichiometric Reductants

Reductive amination is a cornerstone of amine synthesis, providing a pathway to primary, secondary, and tertiary amines from carbonyl compounds. d-nb.info This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this would entail the reaction of 4-methoxyheptanal with ethylamine, followed by reduction.

A variety of stoichiometric reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.orgacsgcipr.org Sodium cyanoborohydride is particularly effective for reductive aminations because it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. perlego.com Sodium triacetoxyborohydride is another excellent reagent for this purpose, known for its mildness and broad applicability. organic-chemistry.org

The general procedure for the synthesis of a secondary amine like this compound via reductive amination with a stoichiometric reductant would involve mixing 4-methoxyheptanal and ethylamine in a suitable solvent, often methanol or another alcohol, to form the corresponding imine. The subsequent addition of a reducing agent like sodium borohydride would then yield the target secondary amine. organic-chemistry.org

Alkylation of Amines and Ammonia (B1221849)

Alkylation of amines is a fundamental method for the formation of C-N bonds, typically involving the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction. wikipedia.orgfishersci.co.uk This approach can be used to synthesize secondary amines such as this compound.

Primary Amine Precursors

To synthesize this compound via alkylation, one could start with either ethylamine and a 4-methoxy-heptyl halide or 4-methoxy-heptylamine and an ethyl halide (e.g., ethyl bromide or ethyl iodide). In either case, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a secondary ammonium (B1175870) salt, which is then deprotonated to yield the secondary amine. ucalgary.castudymind.co.uk

The reactivity of the alkyl halide is a crucial factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. fishersci.co.uk The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used. fishersci.co.ukevitachem.com

Control of Polyalkylation

A significant challenge in the synthesis of primary and secondary amines via alkylation is the potential for over-alkylation. wikipedia.orgucalgary.ca The product secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgyoutube.comlibretexts.org

Several strategies can be employed to control this polyalkylation and favor the formation of the desired secondary amine. One common approach is to use a large excess of the primary amine relative to the alkylating agent. perlego.comstudymind.co.uk This increases the probability that the alkyl halide will react with the more abundant primary amine rather than the newly formed secondary amine.

Another effective method involves the use of specific bases, such as cesium hydroxide, which has been shown to promote selective mono-N-alkylation of primary amines. google.comorganic-chemistry.org Additionally, solid-phase synthesis techniques, where either the amine or the alkyl halide is immobilized on a solid support, can also be utilized to control the extent of alkylation. google.com

Nucleophilic Substitution on Alkyl Halides/Sulfonates

The synthesis of this compound can be achieved through the nucleophilic substitution of an appropriate alkyl halide or sulfonate. fishersci.co.uk This reaction is a classic and widely used method for forming C-N bonds. fishersci.co.uk The process involves the attack of a nucleophilic amine on an electrophilic alkyl halide or sulfonate, displacing the leaving group. fishersci.co.uklibretexts.org

For the preparation of this compound, this could involve reacting ethylamine with a 4-methoxy-heptyl halide (e.g., 1-bromo-4-methoxyheptane) or a 4-methoxy-heptyl sulfonate (e.g., 4-methoxy-heptyl tosylate). Alternatively, 4-methoxyheptylamine could be reacted with an ethyl halide or sulfonate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk Common solvents for this reaction include DMF and THF. fishersci.co.uk The reactivity of the leaving group is a key factor, with sulfonates (like tosylates and mesylates) and iodides being excellent leaving groups. fishersci.co.uk

Gabriel Amine Synthesis and Modifications

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides, effectively avoiding the overalkylation issues seen in direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgnrochemistry.com

While the classic Gabriel synthesis is primarily used for primary amines numberanalytics.com, modifications have been developed that allow for the synthesis of secondary amines. wikipedia.org One such modification involves the use of alternative Gabriel reagents, such as di-tert-butyl-iminodicarboxylate, which can be alkylated and subsequently deprotected under different conditions to yield secondary amines. wikipedia.org Another approach could involve a two-step sequence where a primary amine is first synthesized via the Gabriel method and then subsequently alkylated under controlled conditions to afford the desired secondary amine. For instance, 4-methoxy-heptylamine could be prepared using the Gabriel synthesis starting from a 4-methoxy-heptyl halide, and then this primary amine could be selectively ethylated.

Staudinger Reaction for Amine Formation

The Staudinger reaction provides a mild and efficient method for the conversion of organic azides into primary amines. wikipedia.orgorganicchemistrytutor.com The reaction involves the treatment of an organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct. wikipedia.orgorganicchemistrytutor.com

To synthesize this compound using this methodology, a two-step approach would be necessary. First, a primary amine, either ethylamine or 4-methoxy-heptylamine, would need to be prepared via the Staudinger reaction. For example, 4-methoxy-heptyl azide could be synthesized from the corresponding alkyl halide via an SN2 reaction with sodium azide. organicchemistrytutor.com The subsequent Staudinger reaction of 4-methoxy-heptyl azide with triphenylphosphine followed by hydrolysis would yield 4-methoxy-heptylamine. wikipedia.orgalfa-chemistry.comcommonorganicchemistry.com This primary amine could then be selectively ethylated in a separate step to afford the final product, this compound. The Staudinger reaction is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with harsher reduction methods. organicchemistrytutor.com

Ether Linkage Construction Methods

The formation of the ether bond is a critical step in the synthesis of the target compound. Several classical and modern methods are applicable, each with distinct advantages regarding substrate scope and reaction conditions.

Williamson Ether Synthesis and its Applicability to Long-Chain Ethers

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. francis-press.comwikipedia.org This reaction is highly versatile and has been a reliable method for preparing both symmetrical and unsymmetrical ethers since its development in 1850. francis-press.commasterorganicchemistry.com

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an organohalide, displacing the halide leaving group. wikipedia.org For the synthesis of this compound, two primary retrosynthetic disconnections are possible using this method:

Reaction of a 4-(ethylamino)heptan-1-oxide with a methylating agent (e.g., methyl iodide).

Reaction of sodium methoxide with a suitable 4-(ethylamino)heptyl halide.

A significant consideration for the Williamson synthesis, especially with long-chain substrates, is the potential for a competing E2 elimination reaction. francis-press.com This side reaction becomes prominent when using secondary or tertiary alkyl halides. wikipedia.orgfrancis-press.com Therefore, to maximize the yield of the desired ether, the alkylating agent should ideally be a primary halide. wikipedia.orgfrancis-press.com In the context of long-chain ethers, using brominated or iodinated alkanes is often necessary to ensure sufficient reactivity. francis-press.com

Modern variations of the Williamson synthesis aim for greener and more efficient conditions. For instance, methods utilizing microwave irradiation and solvent-free conditions on a solid base like potassium carbonate have been developed, offering rapid and high-yield synthesis of alkyl aryl ethers. orgchemres.org

Table 1: Reaction Conditions for Williamson Ether Synthesis

Component Examples Purpose/Notes Source(s)
Base NaH, K₂CO₃, Cs₂CO₃ Deprotonates the alcohol to form the alkoxide nucleophile. organic-synthesis.com
Alkyl Halide R-I, R-Br, R-Cl (Primary halides preferred) Acts as the electrophile. Reactivity order: R-I > R-Br > R-Cl. masterorganicchemistry.comfrancis-press.com
Solvent THF, Acetonitrile, DMSO Polar aprotic solvents are common. The parent alcohol can also be used as a solvent. masterorganicchemistry.comorganic-synthesis.com

| Catalyst | Phase-transfer catalysts | Can be used to facilitate the reaction between two phases. | orgchemres.org |

Alcohol Alkylation Reactions

Direct alkylation of alcohols provides another route to ethers. These reactions typically require catalysis to activate the alcohol. A variety of methods exist for the O-alkylation of alcohols, ranging from classical acid catalysis to modern metal-catalyzed approaches. organic-chemistry.orgresearchgate.net

For example, a Zn(OTf)₂-catalyzed coupling has been reported for reacting alcohols with unactivated tertiary alkyl bromides to form sterically hindered ethers. organic-chemistry.org While not directly applicable to the primary methoxy group in the target molecule, it illustrates the breadth of available catalytic systems. Gold-catalyzed microwave protocols can also activate alcohols for intermolecular SN1-type reactions to form unsymmetrical ethers under mild conditions that tolerate moisture. organic-chemistry.org

These methods offer alternatives to the Williamson synthesis, potentially avoiding the need to pre-form a stoichiometric alkoxide. The choice of catalyst and conditions is crucial and depends on the specific nature of the alcohol and alkylating agent.

Ring-Opening of Epoxides

The ring-opening of epoxides with alcohols is a powerful method for constructing molecules containing both an ether and a hydroxyl group, a class of compounds known as alkoxy alcohols. uoanbar.edu.iq This reaction can be catalyzed by either acids or bases, and the choice of catalyst dictates the regiochemical outcome in unsymmetrical epoxides. uoanbar.edu.iqjsynthchem.com

Base-Catalyzed Opening : Under basic or neutral conditions, the alcohol, typically deprotonated to a more potent alkoxide nucleophile, attacks the epoxide ring via an SN2 mechanism. jsynthchem.comlibretexts.org The nucleophile attacks the least sterically hindered carbon atom of the epoxide. uoanbar.edu.iq The reaction results in an alkoxide that is subsequently protonated. libretexts.org

Acid-Catalyzed Opening : In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by a neutral alcohol. uoanbar.edu.iq For epoxides with primary and secondary carbons, the nucleophile generally attacks the less substituted carbon. However, if a tertiary carbon is present, the reaction can proceed through an SN1-like mechanism where the nucleophile attacks the more substituted carbon. uoanbar.edu.iqlibretexts.org

For synthesizing a 4-methoxy-heptyl structure, one could envision a strategy starting from an appropriate heptene (B3026448) epoxide. For example, the ring-opening of 3,4-epoxyheptane with methanol would be a direct route. The regioselectivity of this opening is paramount. To this end, various catalysts have been developed to enhance selectivity and yield. Carbon tetrabromide (CBr₄) has been shown to be an efficient catalyst for the regioselective ring-opening of various epoxides with alcohols under mild conditions, affording β-alkoxy alcohols in high yields. organic-chemistry.org Similarly, heterogeneous Lewis acid catalysts like tin-beta (Sn-Beta) have demonstrated high efficiency and selectivity in these transformations. osti.gov

Table 2: Selected Catalysts for Epoxide Ring-Opening with Alcohols

Catalyst Epoxide Type Conditions Key Features Source(s)
Acid Catalysis (H⁺) Asymmetrical Acidic Low regioselectivity can be an issue. uoanbar.edu.iq
Base Catalysis (RO⁻) Asymmetrical Basic SN2 attack at the least hindered carbon. uoanbar.edu.iqjsynthchem.com
Carbon Tetrabromide (CBr₄) Alkyl oxiranes Mild, catalytic High yields and regioselectivity. organic-chemistry.org

| Tin-Beta (Sn-Beta) | Isobutylene oxide | Heterogeneous | Highly efficient and selective; catalyst is reusable. | osti.gov |

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target amine relies on the availability of suitably functionalized heptane (B126788) precursors. This involves the strategic introduction of halogen or methoxy groups onto the seven-carbon chain.

Synthesis of Halogenated Heptane Derivatives

Halogenated heptanes are key intermediates, particularly for strategies involving the Williamson ether synthesis or Grignard reagent formation. While the literature provides extensive examples of synthesizing complex halogenated cyclic systems, the preparation of simple haloheptanes follows standard organic chemistry protocols. rsc.orgunirioja.es

A primary method for preparing haloalkanes is from the corresponding alcohols. For instance, a heptanol (B41253) derivative could be converted to a chloro- or bromoheptane. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) for converting alcohols to alkyl chlorides.

Phosphorus tribromide (PBr₃) for converting alcohols to alkyl bromides.

The Appel Reaction , using triphenylphosphine (PPh₃) in combination with a halogen source like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄).

These reactions typically proceed with good yields and are fundamental functional group interconversions in multi-step synthesis.

Preparation of Methoxy-substituted Heptane Intermediates

The synthesis of a heptane chain bearing a methoxy group at the C-4 position is a crucial step. One plausible synthetic route begins with the reaction of 3-methoxy-2-methylbenzoic acid with bis(trichloroformyl) carbonic acid ester, which under the influence of an organic amine catalyst in an organic solvent, yields the corresponding substituted methylbenzoyl chloride. google.com Another approach involves the synthesis of 4-methoxy or 5-methoxy substituted 7-aza-isoindolin-1-ones. In this method, a nitro group on an aromatic ring is displaced by a methoxy group using potassium carbonate in methanol. clockss.org

A related synthesis described in the literature is that of Butyl-(4-methoxy-heptyl)-amine, which starts from the precursor 4-methoxyheptan-1-amine. evitachem.com This precursor could potentially be synthesized via several routes, such as the reduction of 4-methoxyheptanenitrile or 4-methoxyheptanamide. Another strategy could involve the reductive amination of 4-methoxyheptanal. The synthesis of 4-methoxyheptanal itself could be achieved by the oxidation of 4-methoxyheptan-1-ol. This alcohol could be prepared by reacting propylmagnesium bromide with 4-benzyloxybutyraldehyde, followed by methylation of the resulting alcohol, and subsequent hydrogenolysis of the benzyl (B1604629) ether. This highlights the multi-step nature often required to build such specific intermediates.

Regioselective Functionalization of Aliphatic Chains

The synthesis of this compound requires the specific placement of a methoxy group at the fourth carbon (C4) of a seven-carbon chain. The direct functionalization of an unactivated sp³ C-H bond within an alkane like heptane is a formidable challenge in synthetic chemistry, often resulting in low yields and a mixture of constitutional isomers due to the similar reactivity of the various C-H bonds. chinesechemsoc.org Therefore, more controlled, regioselective strategies are employed, typically starting from precursors where the desired functionality is already present or can be installed predictably.

A robust and common approach involves starting with a precursor that has a functional group at the C4 position, such as heptan-4-one. This allows for a straightforward and high-yielding pathway to the required 4-methoxy intermediate.

Synthesis from Carbonyl Precursors: The most reliable methods utilize heptan-4-one as the starting material. The synthesis proceeds in two key steps:

Reduction to Alcohol: The ketone is first reduced to the corresponding secondary alcohol, heptan-4-ol. This transformation is efficiently carried out using standard hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is often preferred for its selectivity and mild reaction conditions.

Williamson Ether Synthesis: The resulting heptan-4-ol is then converted to the target 4-methoxyheptane scaffold. This classic ether synthesis involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a reactive sodium alkoxide. Subsequent nucleophilic substitution with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), furnishes the desired methoxy ether.

Synthesis via Grignard Reaction: An alternative regioselective route to the crucial heptan-4-ol intermediate is through the construction of the carbon skeleton using a Grignard reaction. The nucleophilic addition of propylmagnesium bromide to butyraldehyde (B50154) results in the specific formation of heptan-4-ol, which can then be methylated as described above.

Once the 4-methoxyheptyl core is assembled, the ethylamine moiety must be introduced at the C1 position. A common strategy involves the reductive amination of 4-methoxyheptanal with ethylamine. chemistrysteps.comlibretexts.org This one-pot reaction, often utilizing a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), forms the C-N bond and the secondary amine in a single, efficient step. chemistrysteps.comlibretexts.org Alternatively, a two-step process involving the N-alkylation of 4-methoxyheptan-1-amine with an ethyl halide (e.g., ethyl bromide) in the presence of a base can be employed. evitachem.com

Reaction Mechanisms and Kinetic Studies Involving Ethyl 4 Methoxy Heptyl Amine

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in the amine group possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a Lewis base, and a potent nucleophile. fiveable.mechemguide.co.uk This inherent nucleophilicity is central to the majority of reactions involving this part of the molecule. fiveable.me

As a Brønsted-Lowry base, the lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid. This acid-base reaction forms an ammonium (B1175870) salt. The basicity of the amine is a fundamental property influencing its behavior in various chemical environments.

In its role as a Lewis base, the amine can donate its electron pair to an electron-deficient species (a Lewis acid) to form a coordinate covalent bond. This characteristic is the foundation of its nucleophilic reactivity. masterorganicchemistry.com

The nucleophilic nature of the secondary amine in Ethyl-(4-methoxy-heptyl)-amine allows it to react with a variety of electrophilic centers.

Reaction with Carbonyls: Secondary amines undergo nucleophilic addition to the electrophilic carbon atom of carbonyl compounds (aldehydes and ketones). ucalgary.ca This reaction is typically acid-catalyzed and initiates with the attack of the amine's lone pair on the carbonyl carbon. jove.com The initial addition product is a dipolar intermediate which, through proton transfer, forms a neutral carbinolamine. ucalgary.capressbooks.pub

Reaction with Alkyl Halides: this compound can react with alkyl halides via a nucleophilic substitution (S_N2) reaction. ucalgary.camsu.edu The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca This reaction results in the formation of a tertiary amine. It is important to note that the product tertiary amine is also nucleophilic and can react further with the alkyl halide, potentially leading to the formation of a quaternary ammonium salt, especially if an excess of the alkyl halide is used. msu.edulibretexts.orgmasterorganicchemistry.com The rate of this alkylation generally follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk

ElectrophileReaction TypeProduct
Aldehyde (R-CHO)Nucleophilic AdditionEnamine
Ketone (R-CO-R')Nucleophilic AdditionEnamine
Primary Alkyl Halide (R-CH2-X)S_N2 SubstitutionTertiary Amine
Methyl Halide (CH3-X)S_N2 SubstitutionTertiary Amine (potential for Quaternary Salt)

While primary amines react with aldehydes and ketones to form imines (compounds with a C=N double bond), secondary amines like this compound react to form enamines. libretexts.orgchemistrysteps.comorganicchemistrytutor.comjove.com An enamine is characterized by an amino group attached to a carbon-carbon double bond. pressbooks.pub

The mechanism for enamine formation is a reversible, acid-catalyzed process that proceeds through the carbinolamine intermediate mentioned previously. libretexts.orglibretexts.org Following the formation of the carbinolamine, the hydroxyl group is protonated to become a better leaving group (water). jove.compressbooks.pub The subsequent loss of water generates a positively charged iminium ion. chemistrysteps.comyoutube.com Since the nitrogen in a secondary amine lacks a second proton to be eliminated to form a C=N bond, a proton is instead removed from an adjacent carbon atom (an alpha-carbon). jove.comlibretexts.orgorganicchemistrytutor.com This final deprotonation step results in the formation of the C=C double bond of the enamine. jove.comyoutube.com

Nucleophilic attack of the secondary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of a water molecule to form an iminium ion. libretexts.orglibretexts.org

Deprotonation from an alpha-carbon to yield the enamine. libretexts.org

Reactivity and Stability of the Ether Linkage

Ethers are generally considered to be relatively unreactive functional groups, which is why they are often used as solvents in chemical reactions. openstax.org However, under specific and typically harsh conditions, the ether linkage in this compound can undergo cleavage.

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.orgjove.comchemistrysteps.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either S_N1 or S_N2, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.orglibretexts.org

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid. jove.comlibretexts.org This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org

For a molecule like this compound, which has a methyl group and a secondary alkyl group attached to the ether oxygen, the subsequent step would likely proceed via an S_N2 mechanism. openstax.org The halide ion (Br- or I-), a good nucleophile, would attack the less sterically hindered carbon, which in this case is the methyl carbon. openstax.orglibretexts.org This would result in the formation of a secondary alcohol (ethyl-(4-hydroxy-heptyl)-amine) and a methyl halide (methyl bromide or methyl iodide).

ReagentMechanismProducts
HBr (conc.)S_N2Ethyl-(4-hydroxy-heptyl)-amine + Methyl Bromide
HI (conc.)S_N2Ethyl-(4-hydroxy-heptyl)-amine + Methyl Iodide

Ethers with tertiary, benzylic, or allylic groups are more prone to cleavage via an S_N1 mechanism due to the stability of the corresponding carbocation intermediates. openstax.orgjove.comlibretexts.org

The presence of the methoxy (B1213986) group can potentially influence the reactivity of other parts of the molecule through neighboring group participation (NGP). chem-station.comwikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can lead to an increased reaction rate (anchimeric assistance) and can affect the stereochemistry of the product. wikipedia.orgimperial.ac.uk

In the context of this compound, the oxygen atom of the methoxy group, with its lone pairs of electrons, could potentially act as an internal nucleophile. For a reaction occurring at a nearby carbon atom that develops a positive charge (e.g., in a substitution or elimination reaction), the methoxy group could participate to form a cyclic oxonium ion intermediate. The feasibility and rate of such participation are highly dependent on the length of the chain separating the methoxy group and the reaction center, with the formation of five- and six-membered rings being the most favorable. stackexchange.com The effectiveness of NGP is contingent on the molecule adopting a conformation that allows for the necessary orbital overlap. imperial.ac.uk

Furthermore, the electron-donating nature of the methoxy group can influence the electronic environment of the molecule, potentially affecting the reactivity of the amine group, although this effect would be transmitted through the alkyl chain and would likely be modest.

Stereochemical Aspects of Synthesis and Reactions

The stereochemistry of this compound is fundamentally defined by the chiral center at the carbon atom bearing the amino group and the ethyl substituent. The synthesis and reactions of this compound are therefore intrinsically linked to the principles of stereocontrol.

Chiral Center Formation and Control

The primary chiral center in this compound can be established through various synthetic methodologies. A common approach involves the reductive amination of a suitable ketone precursor, 4-methoxy-heptan-2-one. The reaction of this ketone with ethylamine (B1201723) forms an intermediate imine, which is then reduced to the final amine product.

The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. The use of achiral reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation with a standard catalyst like palladium on carbon will typically result in a racemic mixture of the (R)- and (S)-enantiomers.

PrecursorReagentProductStereochemical Outcome
4-methoxy-heptan-2-one and EthylamineSodium Borohydride(±)-Ethyl-(4-methoxy-heptyl)-amineRacemic Mixture
4-methoxy-heptan-2-one and EthylamineH2, Pd/C(±)-Ethyl-(4-methoxy-heptyl)-amineRacemic Mixture

Control over the formation of a specific enantiomer necessitates the use of chiral reagents or catalysts. This introduces the principles of asymmetric synthesis, which are pivotal in modern organic chemistry.

Diastereoselective and Enantioselective Approaches

To achieve an excess of one enantiomer over the other (enantioselectivity), or to control the formation of a specific diastereomer in molecules with multiple chiral centers, more sophisticated synthetic strategies are employed.

Enantioselective Approaches:

One established method for achieving enantioselectivity is the use of a chiral auxiliary. In this approach, the amine or ketone precursor is reacted with a chiral molecule to form a diastereomeric intermediate. These diastereomers can then be separated based on their different physical properties, such as solubility or chromatographic behavior. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the target molecule.

Alternatively, asymmetric hydrogenation using a chiral catalyst can directly produce an enantiomerically enriched product from the imine intermediate. Catalysts based on transition metals like rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are known to be highly effective in such transformations. The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of either the (R)- or (S)-enantiomer.

Diastereoselective Approaches:

While this compound itself possesses only one stereocenter, diastereoselectivity becomes a critical consideration in its reactions with other chiral molecules. For instance, if this compound is used as a building block in the synthesis of a more complex molecule with additional stereocenters, the inherent chirality of the amine will influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

The relative orientation of the substituents on the existing chiral center can sterically hinder or electronically favor the approach of reagents from a particular face, leading to the preferential formation of one diastereomer.

ApproachMethodKey Principle
EnantioselectiveChiral AuxiliaryFormation and separation of diastereomeric intermediates.
EnantioselectiveAsymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.
DiastereoselectiveSubstrate ControlThe existing stereocenter directs the formation of a new stereocenter.

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of atoms in this compound, or its conformation, plays a crucial role in determining its reactivity. The molecule is not static; rather, it exists as an equilibrium of different conformers due to rotation around its single bonds.

The bulky heptyl group and the methoxy substituent will have preferred spatial arrangements to minimize steric strain. These conformational preferences can significantly impact the accessibility of the lone pair of electrons on the nitrogen atom, which is central to the amine's nucleophilicity and basicity.

For example, in reactions where the amine acts as a nucleophile, the transition state geometry will be influenced by the conformational biases of the molecule. A conformation that presents less steric hindrance around the nitrogen atom will likely lead to a faster reaction rate.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to predict and study the preferred conformations of this compound. Understanding the conformational landscape is essential for predicting the stereochemical outcome of its reactions and for designing more efficient and selective synthetic routes. The interplay between the electronic effects of the methoxy group and the steric demands of the heptyl chain will ultimately dictate the dominant reactive conformers.

Advanced Spectroscopic Characterization Techniques in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For Ethyl-(4-methoxy-heptyl)-amine, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

The protons of the ethyl group attached to the nitrogen atom would give rise to two signals: a quartet for the methylene (B1212753) group (-CH2-) directly bonded to the nitrogen, and a triplet for the terminal methyl group (-CH3). The protons on the heptyl chain would also produce a series of signals. The proton at the C4 position, being attached to the carbon bearing the methoxy (B1213986) group, would appear as a multiplet. The methoxy group (-OCH3) itself would present as a sharp singlet. The methylene group adjacent to the nitrogen on the heptyl chain would also be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Ethyl-CH3 ~1.1 Triplet 3H
Ethyl-CH2 ~2.6 Quartet 2H
Heptyl-C1-H2 ~2.5 Multiplet 2H
Heptyl-C2, C3, C5, C6-H2 ~1.3-1.6 Multiplets 8H
Heptyl-C4-H ~3.3 Multiplet 1H
Methoxy-CH3 ~3.2 Singlet 3H
Heptyl-C7-H3 ~0.9 Triplet 3H

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

The carbon of the methoxy group would appear at a characteristic downfield shift. The carbon atom at the C4 position of the heptyl chain, being bonded to the electronegative oxygen atom of the methoxy group, would also be significantly deshielded and appear downfield. The carbons directly attached to the nitrogen atom (the ethyl methylene carbon and the C1 carbon of the heptyl chain) would also exhibit downfield shifts. The remaining aliphatic carbons of the heptyl and ethyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl-CH3 ~15
Ethyl-CH2 ~45
Heptyl-C1 ~50
Heptyl-C2 ~30
Heptyl-C3 ~25
Heptyl-C4 ~80
Heptyl-C5 ~32
Heptyl-C6 ~23
Heptyl-C7 ~14

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei. libretexts.orgharvard.edu

Correlation Spectroscopy (COSY): A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For instance, it would confirm the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons) and along the heptyl chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows correlations between protons that are close to each other in space, regardless of their bonding connectivity. This can provide valuable information about the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. docbrown.info

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of an amine often shows a molecular ion peak (M+), which for a compound with an odd number of nitrogen atoms will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. jove.comwhitman.edu The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of stable iminium ions.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]+), which is useful for confirming the molecular weight.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Predicted Fragment Ion Fragmentation Pathway
159 [C10H23NO]+• Molecular Ion (M+)
144 [C9H20NO]+ Loss of a methyl radical (•CH3)
130 [C8H18NO]+ Loss of an ethyl radical (•C2H5)
86 [C5H12N]+ Alpha-cleavage, loss of the 4-methoxy-heptyl radical

Note: The relative intensities of these peaks would depend on the stability of the resulting fragments.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are soft ionization techniques commonly used in conjunction with liquid chromatography (LC-MS). These methods typically produce a prominent protonated molecular ion ([M+H]+), providing a clear indication of the molecular weight. For this compound, ESI-MS and APCI-MS would be expected to show a strong signal at m/z 160, corresponding to the protonated molecule. Fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information similar to that from EI-MS.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 173.30 g/mol ), the protonated molecule [M+H]⁺ would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. libretexts.org For this compound, a secondary amine, two primary α-cleavage pathways are anticipated:

Loss of an ethyl radical: Cleavage of the bond between the nitrogen and the ethyl group's α-carbon is less favorable than cleavage of the larger substituent. However, if it occurs, it would lead to the loss of a propyl radical from the heptyl chain side to form a stable iminium ion.

Loss of a hexyl radical: The most favorable and dominant α-cleavage involves the cleavage of the C-C bond on the heptyl chain adjacent to the nitrogen. This results in the loss of a C₅H₁₁ radical and the formation of a prominent iminium cation.

Fragmentation can also be initiated by the ether functional group. Cleavage of the C-O bond or C-C bonds adjacent to the methoxy group can produce characteristic fragment ions that help to locate the position of this substituent along the alkyl chain. The general fragmentation pathways for similar compounds often involve the cleavage of the C₁-C₂ bond in a cyclohexanone (B45756) moiety, followed by losses of small molecules or radicals like CO, methyl, ethyl, or propyl radicals. nih.gov

Table 1: Predicted MS/MS Fragments for Protonated this compound ([C₁₀H₂₃NO + H]⁺)

Precursor m/z Fragment m/z Neutral Loss Proposed Fragment Structure/Pathway
174.2 144.1 C₂H₆ Loss of ethane (B1197151) following α-cleavage of the ethyl group.
174.2 116.1 C₄H₉ α-Cleavage on the heptyl chain with loss of a butyl radical.
174.2 102.1 C₅H₁₁ Dominant α-cleavage on the heptyl chain with loss of a pentyl radical.
174.2 72.1 C₅H₁₀O Cleavage at the ether group, leading to the loss of methoxypentane.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The structure of this compound contains a secondary aliphatic amine, an aliphatic ether, and saturated alkyl chains. Each of these components gives rise to characteristic peaks in the IR and Raman spectra.

Amine Group (Secondary, Aliphatic):

N-H Stretch: A single, weak to moderate absorption band is expected in the range of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This distinguishes it from primary amines, which show two bands in this region. libretexts.orgwpmucdn.com

N-H Wag: A characteristic strong, broad band resulting from the out-of-plane bending of the N-H bond is typically observed between 910-665 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-N Stretch: Aliphatic amines exhibit C-N stretching vibrations as medium to weak bands in the 1250-1020 cm⁻¹ region. libretexts.orgorgchemboulder.comdntb.gov.ua

Ether Group (Aliphatic):

C-O-C Asymmetric Stretch: The most prominent feature for the ether group is a strong, intense absorption band corresponding to the asymmetric C-O-C stretching vibration, typically found in the 1150-1070 cm⁻¹ range.

C-O-C Symmetric Stretch: A weaker symmetric stretching band may also be present but is often less useful for identification.

Alkyl Structure:

C-H Stretch: Strong, sharp bands appear in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the ethyl and heptyl chains.

C-H Bends: Methylene (-CH₂-) scissoring vibrations are found near 1465 cm⁻¹, while methyl (-CH₃) bending vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Summary of Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity
Secondary Amine N-H Stretch 3350 - 3310 Weak - Medium
Secondary Amine N-H Wag 910 - 665 Strong, Broad
Aliphatic Amine C-N Stretch 1250 - 1020 Weak - Medium
Aliphatic Ether C-O-C Asymmetric Stretch 1150 - 1070 Strong
Alkyl Chains C-H Stretch 3000 - 2850 Strong
Alkyl Chains -CH₂- Scissor ~1465 Medium

Due to the presence of multiple single bonds, the long alkyl chain of this compound can adopt numerous spatial arrangements or conformations. africaresearchconnects.com Vibrational spectroscopy is a sensitive tool for studying this conformational isomerism. nih.gov

Different conformers (e.g., anti vs. gauche arrangements around C-C, C-N, or C-O bonds) will have unique sets of vibrational frequencies. nih.gov While many bands may overlap, certain regions of the spectrum, particularly the "fingerprint region" (below 1500 cm⁻¹), can show distinct peaks corresponding to specific conformers. mdpi.com

In a typical analysis, the experimental IR and Raman spectra are recorded, often at various temperatures to alter the equilibrium populations of the conformers. These experimental results are then compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). mdpi.com By calculating the vibrational frequencies for different stable conformers, researchers can assign the observed spectral features to specific molecular geometries and determine the most stable conformation in the given phase (gas, liquid, or solid). africaresearchconnects.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The functional groups in this compound are an aliphatic amine and an aliphatic ether, neither of which contains a chromophore that absorbs in the standard UV-Vis range (200-800 nm).

The lone pair of electrons on the nitrogen and oxygen atoms can undergo n → σ* (non-bonding to sigma antibonding) transitions. However, these transitions require high energy and thus occur at very short wavelengths. For aliphatic amines, this absorption is typically found around 200 nm, while for ethers it is below 200 nm. libretexts.org These absorption maxima are generally outside the range of standard laboratory spectrophotometers and are often obscured by the absorbance of common solvents. Consequently, this compound is expected to be transparent in the UV-Vis spectrum.

X-ray Crystallography (for Crystalline Derivatives or Salts) for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orglibretexts.org this compound, like many simple aliphatic amines, is likely a liquid or a low-melting solid at room temperature, making it unsuitable for single-crystal X-ray diffraction analysis directly.

To overcome this, a crystalline derivative must be prepared. The most common approach for amines is salt formation. caltech.edu Reacting the basic amine with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), yields a crystalline ammonium (B1175870) salt (e.g., ethyl-(4-methoxy-heptyl)-ammonium chloride). The ionic nature and strong hydrogen bonding capabilities of the salt greatly enhance the likelihood of forming high-quality crystals suitable for analysis. researchgate.net

Once a suitable crystal is obtained and analyzed, X-ray crystallography provides an unambiguous determination of the absolute structure in the solid state. wikipedia.org This includes:

Precise bond lengths and bond angles for every atom in the molecule.

The exact conformation (torsion angles) the molecule adopts within the crystal lattice.

Detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state.

This technique provides the ultimate structural proof, confirming connectivity and stereochemistry without ambiguity. libretexts.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound

Computational Chemistry and Theoretical Modeling of Ethyl 4 Methoxy Heptyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation (or its density-based equivalent) for a given molecule. youtube.com These methods yield detailed information about the electronic structure and energy of the molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry due to its favorable balance of accuracy and computational cost. arxiv.orggoogle.com DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. stackexchange.com

For Ethyl-(4-methoxy-heptyl)-amine, geometry optimization would be a primary application of DFT. This iterative process adjusts the positions of the atoms in the molecule to find the arrangement that corresponds to the lowest possible ground state energy, known as the equilibrium geometry. stackexchange.com Functionals such as B3LYP are commonly employed for such optimizations of organic molecules. researchgate.netconsensus.app

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and the distribution of atomic charges. mdpi.com These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Illustrative electronic properties for the lowest energy conformer of this compound, as would be calculated using DFT at the B3LYP/6-31G(d) level of theory. These values are representative for similar aliphatic amines and ethers.

PropertyCalculated ValueSignificance
Energy of HOMO-8.5 eVRegion of electron donation (nucleophilicity)
Energy of LUMO+1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap10.0 eVIndicator of chemical stability and reactivity
Dipole Moment1.5 DMeasure of molecular polarity
Mulliken Charge on N atom-0.4 eIndicates the partial charge and site for electrostatic interaction
Mulliken Charge on O atom-0.3 eIndicates the partial charge and site for electrostatic interaction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for many systems, particularly in describing electron correlation effects. acs.org

While computationally more expensive, ab initio methods are invaluable for obtaining benchmark energies. acs.org For a molecule like this compound, these high-accuracy calculations could be performed on the key low-energy conformers identified through a less costly method like DFT. This approach provides a more reliable assessment of the relative energies between different conformations and the heights of rotational barriers. The development of artificial intelligence-enhanced quantum methods also shows promise for achieving high accuracy with greater computational speed. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. wikipedia.org The selection of a basis set represents a compromise between the desired accuracy and the available computational resources, as larger basis sets provide more flexibility for describing the electron distribution but significantly increase calculation time. mit.edu

Commonly used basis sets include the Pople-style split-valence basis sets (e.g., 3-21G, 6-31G, 6-311G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). fiveable.me For initial geometry optimizations and conformational searches of this compound, a double-zeta basis set like 6-31G or cc-pVDZ is often sufficient. wikipedia.orgfiveable.me For higher accuracy energy calculations, a triple-zeta basis set (e.g., cc-pVTZ) augmented with polarization and diffuse functions is preferable. fiveable.medtu.dk Polarization functions (like d-functions on carbon and nitrogen) are important for describing the asymmetry of chemical bonds, while diffuse functions are crucial for accurately modeling systems with lone pairs or potential for weak interactions. wikipedia.org

Table 2: Comparison of Common Basis Sets for Quantum Chemical Calculations

A summary of commonly used basis sets, their characteristics, and typical applications in the computational study of organic molecules.

Basis SetTypeKey FeaturesTypical Application
STO-3GMinimalMinimal number of functions; low accuracy. fiveable.meQualitative analysis, very large systems.
6-31G(d) or 6-31G*Split-Valence, PolarizedAdds polarization functions on heavy atoms; good balance of cost and accuracy for geometries. wikipedia.orgGeometry optimization of small to medium-sized organic molecules.
cc-pVDZCorrelation-Consistent, Double-ZetaDesigned to systematically recover electron correlation energy; flexible. fiveable.mePost-Hartree-Fock calculations, geometry optimizations.
cc-pVTZCorrelation-Consistent, Triple-ZetaProvides higher accuracy by using three functions per valence atomic orbital. fiveable.meHigh-accuracy single-point energy calculations.
aug-cc-pVTZAugmented, Correlation-Consistent, Triple-ZetaIncludes diffuse functions to better describe anions and weak interactions.Systems where electron density is far from the nuclei.

Molecular Geometry and Conformational Analysis

The goal of energy minimization is to find a molecular structure that corresponds to a local or global minimum on the potential energy surface. ijcsit.com This is achieved using various algorithms that iteratively adjust the atomic coordinates to reduce the net forces on the atoms. amrita.edu

Common algorithms for energy minimization include:

Steepest Descent: A simple method that moves atoms in the direction of the negative gradient (the direction of the steepest descent on the energy surface). It is effective for initial relaxation of highly strained structures but can be slow to converge near a minimum. ijcsit.comamrita.edu

Conjugate Gradient: A more efficient algorithm than steepest descent that uses information from previous steps to determine the next search direction, preventing repeated searches in the same direction. nih.govresearchgate.net

Quasi-Newton Methods (e.g., BFGS): These are highly efficient second-order methods that use the gradient to build an approximation of the Hessian matrix (the matrix of second derivatives of the energy), which helps to predict the path to the minimum more accurately. stackexchange.comnih.gov

For a flexible molecule like this compound, a single energy minimization is insufficient. A systematic or stochastic conformational search must be performed to explore the vast conformational space and identify the various low-energy structures. mdpi.com This involves generating a multitude of starting geometries by systematically rotating around each single bond and then performing an energy minimization on each one to find the nearest local minimum. mdpi.com

Table 3: Common Algorithms for Energy Minimization

A comparison of algorithms used to find stable molecular conformations.

AlgorithmMethodologyAdvantagesDisadvantages
Steepest DescentFirst-order method; follows the negative gradient. amrita.eduSimple, reliable for highly strained structures.Very slow convergence near the minimum. nih.gov
Conjugate GradientFirst-order method; uses previous gradient information. nih.govMore efficient than steepest descent. researchgate.netSlower than second-order methods.
BFGS (Quasi-Newton)Second-order method; approximates the Hessian matrix. nih.govVery efficient convergence near a minimum.Requires more memory; can be less stable far from a minimum.

The relative stability of different conformers is determined by the energy barriers to rotation around the single bonds. nih.gov For this compound, key rotations include those around the C-C bonds of the heptyl chain, the C-N bond, and the C-O bond of the methoxy (B1213986) group. These rotational barriers arise from factors like steric hindrance and electronic effects such as hyperconjugation. msu.eduresearchgate.net

Computational methods can be used to calculate the potential energy profile for rotation around a specific dihedral angle. This is done by performing a "relaxed scan," where the dihedral angle is fixed at various values (e.g., every 15 degrees) and the rest of the molecule's geometry is optimized at each step. google.com The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and maxima (transition states), with the energy difference between them defining the rotational barrier. youtube.com

For the alkyl chain in this compound, anti (or trans) conformations, where bulky groups are 180° apart, are generally lower in energy than gauche conformations. msu.edu The molecule is likely to prefer an extended, zig-zag conformation of the heptyl chain to minimize steric repulsion. nottingham.edu.my However, intramolecular interactions, such as potential weak hydrogen bonding between the amine proton and the methoxy oxygen, could stabilize more folded or compact structures. nih.gov A thorough computational analysis is required to determine the precise balance of these effects and identify the global minimum energy conformation.

Table 4: Hypothetical Rotational Energy Barriers for Key Dihedral Angles in this compound

Illustrative values for rotational barriers around selected bonds, representing typical energy differences between staggered and eclipsed conformations in similar molecules.

Rotatable Bond (Dihedral Angle)Atoms Defining DihedralEstimated Rotational Barrier (kcal/mol)Notes
C-C (Heptyl Chain)C-C-C-C3.0 - 4.0Typical barrier for alkane rotation, favoring staggered conformations. researchgate.net
C-N (Ethyl-Amine)C-C-N-C~2.0Lower than C-C due to the presence of the nitrogen lone pair. msu.edu
C-O (Methoxy)C-C-O-C2.5 - 3.5Barrier for rotation around the ether linkage. wikipedia.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, which is the most electron-rich site. The LUMO, conversely, would be distributed across the carbon backbone, representing the most likely sites for nucleophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of a chemical reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. Chemical softness, a concept derived from Density Functional Theory (DFT), is inversely related to the HOMO-LUMO gap. Soft molecules have small energy gaps and are more polarizable and reactive.

Hypothetical data for illustrative purposes:

Table 1: Calculated HOMO-LUMO Energies and Related Properties for this compound and Analogs
Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Chemical Hardness (η) Chemical Softness (S)
This compound -8.95 0.85 9.80 4.90 0.204
Heptylamine -9.10 1.05 10.15 5.08 0.197

To provide a more quantitative measure of reactivity at specific atomic sites, Fukui functions are often calculated. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui function for nucleophilic attack (f+) would be highest on the nitrogen atom, confirming its role as the primary nucleophilic center. The Fukui function for electrophilic attack (f-) would highlight the most acidic protons, likely those on the carbon adjacent to the nitrogen. These indices are invaluable for predicting regioselectivity in chemical reactions.

Hypothetical data for illustrative purposes:

Table 2: Calculated Fukui Functions for Selected Atoms in this compound
Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack)
N (amine) 0.45 0.02
C (alpha to N) 0.08 0.15

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions play a crucial role in the supramolecular chemistry and physical properties of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. For this compound, the primary non-covalent interaction of interest is hydrogen bonding. The amine group can act as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. NCI analysis would reveal the presence and strength of potential intermolecular hydrogen bonding networks, which are critical for understanding properties like boiling point and solubility.

Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. The MEP map is color-coded to represent different regions of electrostatic potential. For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red) around the nitrogen and oxygen atoms, indicating their high electron density and suitability for electrophilic attack. Regions of positive potential (typically blue) would be located around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic attack. This analysis provides a clear picture of the molecule's reactive sites.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational chemistry allows for the prediction of vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound, its IR spectrum can be simulated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Key vibrational modes for this molecule would include N-H stretching, C-H stretching (for both alkyl and methoxy groups), C-N stretching, and C-O stretching.

Hypothetical data for illustrative purposes:

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Amine 3350 - 3450
C-H Stretch Alkyl 2850 - 2960
C-H Stretch Methoxy 2815 - 2835
C-N Stretch Amine 1020 - 1250

Solvent Effects Modeling in Theoretical Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve simulating individual solvent molecules around the solute. For this compound, modeling in different solvents (e.g., a polar protic solvent like water versus a nonpolar solvent like hexane) would be crucial for accurately predicting its conformational preferences, reaction pathways, and spectroscopic properties in solution.

Chemical Derivatization and Functionalization Strategies for Research Applications

Modifications of the Amine Group

The secondary amine is often the most reactive site in the molecule, presenting a prime target for functionalization.

One of the most fundamental reactions of secondary amines is acylation, which involves the replacement of the hydrogen atom on the nitrogen with an acyl group (R-C=O). britannica.com This transformation converts the amine into a more complex amide. The reaction is typically achieved by treating the amine with an acylating agent such as an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). mdpi.comresearchgate.net Acylation is a versatile strategy used to introduce a wide variety of functional groups. britannica.com It can also serve as a method for protecting the amine group, reducing its reactivity towards oxidizing agents or electrophiles. quora.com

Similarly, sulfonylation is the reaction of the amine with a sulfonyl halide (e.g., toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. researchgate.net Sulfonamides are a critical functional group in medicinal chemistry. The synthesis is conventionally achieved by reacting a primary or secondary amine with a sulfonyl chloride. researchgate.netresearchgate.net This one-pot synthesis can be extended to include diverse amines, leading to primary, secondary, and tertiary sulfonamides. acs.orgprinceton.edu

Reagent ClassExample ReagentResulting Functional GroupProduct Class
Acyl HalideAcetyl chlorideAcetyl (-COCH₃)Amide
Acid AnhydrideAcetic anhydrideAcetyl (-COCH₃)Amide
Sulfonyl HalideToluenesulfonyl chlorideTosyl (-SO₂C₆H₄CH₃)Sulfonamide
ChloroformateBenzyl (B1604629) chloroformateCarboxybenzyl (Cbz)Carbamate

Quaternization is a process of alkylation that converts secondary amines into quaternary ammonium (B1175870) salts. dtic.mil This reaction, often referred to as the Menshutkin reaction, involves the treatment of the amine with an alkyl halide. wikipedia.orgnih.gov For a secondary amine like Ethyl-(4-methoxy-heptyl)-amine, the reaction proceeds in two steps: first, alkylation to a tertiary amine, followed by a second alkylation to form the permanently charged quaternary ammonium cation. wikipedia.orgwikipedia.org

Traditional methods for exhaustive alkylation often required harsh conditions, such as refluxing with an excess of alkyl halide and a strong inorganic base. dtic.milgoogle.com However, modern methods have been developed that allow for quaternization under milder, homogeneous conditions, which is particularly valuable when dealing with complex or sensitive molecules. dtic.milgoogle.com One such method utilizes methyl iodide and potassium bicarbonate in methanol (B129727), which is a mild, efficient, and selective reagent for the quaternization of amino groups. cdnsciencepub.com These salts have applications as antimicrobials, phase-transfer catalysts, and in the synthesis of ionic liquids. wikipedia.org

StepReactantReagent ExampleIntermediate/Product
1. N-AlkylationThis compoundMethyl Iodide (CH₃I)Ethyl-mthis compound (Tertiary Amine)
2. QuaternizationEthyl-mthis compoundMethyl Iodide (CH₃I)Ethyl-dimethyl-(4-methoxy-heptyl)-ammonium iodide (Quaternary Salt)

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.com Milder oxidation with reagents like manganese dioxide (MnO₂) can convert secondary amines into imines. britannica.com Alternatively, oxidation with hydrogen peroxide (H₂O₂) or peroxy acids typically adds an oxygen atom to the nitrogen, converting secondary amines into hydroxylamines (R₂NOH). britannica.com The selective oxidation of primary and secondary amines to hydroxylamines can be achieved with high selectivity using reagents like OXONE® over a silica (B1680970) gel support. acs.org More aggressive oxidation, for instance with neutral permanganate, can lead to the degradation of the amine to form aldehydes and ketones. acs.org

Transformations at the Alkyl Chain

The heptyl chain, while generally less reactive than the amine group, provides opportunities for functionalization through C-H activation strategies.

The selective oxidation of unactivated C(sp³)–H bonds on a long alkyl chain is a significant challenge in organic synthesis due to the similar reactivity of multiple methylene (B1212753) sites. uniroma1.it Traditional methods often lack selectivity. However, advanced catalytic systems offer pathways to control the site of oxidation. For instance, bioinspired manganese catalysts equipped with supramolecular receptors can bind to functional groups (like protonated amines) at the ends of a long chain. uniroma1.it This binding can direct the oxidation to specific, central methylenic sites of the chain that would otherwise be unreactive. uniroma1.itethz.ch This approach allows for the functionalization of positions that are difficult to access with standard catalysts. ethz.ch

Reduction of the saturated alkyl chain is not a typical transformation, as it lacks functional groups like double bonds or carbonyls that are susceptible to common reducing agents. Functionalization would first require the introduction of an oxidized or unsaturated group.

StrategyCatalyst TypePrincipleOutcome on Heptyl Chain
Supramolecular CatalysisManganese complex with receptorsCatalyst binds to the amine, directing the reactive center to a specific C-H bond via proximity.Site-selective hydroxylation or ketonization at a specific internal carbon (e.g., C4, C5).
Radical AutoxidationTransition metal catalystsRadical chain mechanism promoting reaction with oxygen. desy.deOften results in a mixture of oxidized products at various positions.

Halogenation of an alkane chain can be achieved through a free-radical substitution reaction, typically initiated by heat or UV light. libretexts.orgbyjus.com In this process, a halogen, such as chlorine (Cl₂) or bromine (Br₂), reacts with the alkane chain. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmissouri.edu

The selectivity of this reaction is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary). For the heptyl chain of this compound, all non-equivalent secondary hydrogens are potential reaction sites, along with the primary hydrogens at the terminus. Bromination is significantly more selective than chlorination for the most substituted carbon. masterorganicchemistry.com Therefore, bromination would be expected to preferentially occur at one of the internal, secondary carbon atoms. The resulting alkyl halide is a valuable synthetic intermediate, as the halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups (e.g., -OH, -CN, -OR).

HalogenSelectivityExpected Major Monohalogenation Site(s)Utility
Chlorine (Cl₂)Low; reacts with both primary and secondary C-H bonds. masterorganicchemistry.comMixture of isomers.Functionalization of the alkyl chain.
Bromine (Br₂)High; preferentially reacts with secondary C-H bonds over primary. masterorganicchemistry.comSecondary carbons (C2, C3, C5, C6, C7).More controlled functionalization of the alkyl chain.

Alterations of the Ether Linkage

The ether functional group in this compound, specifically the methoxy (B1213986) group at the 4-position, represents a key site for chemical modification. While ethers are generally characterized by their low reactivity, making them useful as solvents, the carbon-oxygen bond can be cleaved under specific, often rigorous, conditions. libretexts.orgopenstax.org Such alterations are pivotal for creating analogues with modified properties or for introducing new functionalities for further research.

Ether Cleavage and Re-functionalization

The cleavage of the C-O bond in the ether linkage is a primary strategy for modifying the core structure of this compound. This transformation typically requires the use of strong acids, which protonate the ether oxygen to create a better leaving group. masterorganicchemistry.comchemistrysteps.com

The reaction of an alkyl ether with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a classic method for ether cleavage. openstax.orglibretexts.org For an unsymmetrical ether like this compound, the reaction mechanism (Sₙ1 or Sₙ2) and the resulting products depend on the nature of the alkyl groups attached to the oxygen. The methoxy group consists of a primary methyl group, while the other side is a secondary alkyl chain. In this case, the cleavage is expected to proceed via an Sₙ2 mechanism, where the halide nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered methyl group. openstax.orglongdom.org This regioselective attack results in the formation of a secondary alcohol and a methyl halide.

Once the ether is cleaved to form the alcohol analogue, 4-(ethylamino)heptan-4-ol, this new molecule serves as a versatile intermediate for re-functionalization. The hydroxyl group can be converted into various other functional groups. For example, it can be transformed into a better leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles. Alternatively, it can be oxidized to a ketone, or esterified to introduce different side chains, thereby allowing for the systematic exploration of structure-activity relationships.

Synthesis of Thioether Analogues

Thioethers, the sulfur analogues of ethers, can exhibit distinct chemical and physical properties due to the larger size and greater polarizability of the sulfur atom compared to oxygen. nih.govmasterorganicchemistry.com The synthesis of a thioether analogue of this compound, such as Ethyl-(4-methylthio-heptyl)-amine, cannot typically be achieved by direct conversion from the ether in a single step. A more practical approach involves a multi-step sequence that begins with the cleavage of the parent ether.

The synthetic strategy would be as follows:

Ether Cleavage : As detailed in the previous section, the methoxy group is cleaved to yield the corresponding alcohol, 4-(ethylamino)heptan-4-ol.

Activation of the Hydroxyl Group : The alcohol is then converted into a species with a good leaving group. A common method is to react the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. Alternatively, treatment with PBr₃ could convert the alcohol into an alkyl bromide.

Nucleophilic Substitution : The activated intermediate (tosylate or bromide) is subsequently treated with a sulfur nucleophile. For instance, reacting the tosylate with sodium methanethiolate (B1210775) (NaSMe) in a suitable polar aprotic solvent would lead to an Sₙ2 reaction, displacing the tosylate and forming the desired C-S bond of the thioether. brainkart.comacsgcipr.org

This sequence provides a reliable pathway to thioether analogues, which are valuable for studying how the replacement of the ether oxygen with sulfur impacts biological activity or chemical behavior.

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful tool used to investigate reaction mechanisms, metabolic pathways, and the pharmacokinetic properties of molecules. chem-station.comacs.org Replacing hydrogen with its heavier, stable isotope, deuterium (²H or D), creates a molecule that is chemically almost identical but physically distinguishable by techniques like mass spectrometry and NMR spectroscopy. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of this bond are slowed. chem-station.comnih.gov This phenomenon is particularly useful for identifying sites of metabolic degradation. nih.gov

For this compound, deuterium labels can be strategically incorporated at several positions to probe different aspects of its behavior.

Labeling the Methoxy Group (-OCD₃) : This would be useful for tracking the fate of the methyl group during metabolic studies to confirm if O-demethylation is a significant pathway.

Labeling the Ethyl Group (-N-CH₂CD₃ or -N-CD₂CH₃) : This can help elucidate metabolic pathways involving the N-ethyl moiety, such as N-dealkylation.

Labeling at the 4-position (-C(D)(OCH₃)-) : Placing a deuterium at the carbon bearing the methoxy group would be instrumental in studying any metabolic oxidation occurring at this position. A significant KIE would implicate C-H bond cleavage at this site as a rate-determining step in its metabolism.

The synthesis of these labeled analogues often involves using deuterated reagents. For example, a deuterated methoxy group can be installed using deuterated methyl iodide (CD₃I) in a Williamson ether synthesis-like reaction during the construction of the parent molecule. Selective C-H to C-D exchange can also be achieved using various catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.gov

Role As a Synthetic Intermediate in Complex Organic Architectures

Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements from all starting materials, are highly valued for their efficiency and atom economy. Ethyl-(4-methoxy-heptyl)-amine is a suitable candidate for MCRs where a secondary amine is required.

Notably, its structure is amenable to variations of the Ugi four-component reaction (U-4CR). While the classic Ugi reaction utilizes a primary amine, methodologies have been developed that successfully incorporate secondary amines. nih.govnih.gov In a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate complex α-aminoacyl amide derivatives. organic-chemistry.org The ethyl and 4-methoxy-heptyl substituents would be directly integrated into the final product, providing a straightforward method to introduce lipophilicity and specific steric and electronic properties. This approach is highly valuable for generating libraries of diverse compounds for screening in drug discovery. wikipedia.orgillinois.edu

Table 1: Hypothetical Ugi-type Reaction Featuring this compound

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Product Class

Building Block in Heterocycle Synthesis (e.g., Triazoles, Pyrimidines)

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Amines are crucial precursors for the synthesis of many nitrogen-containing heterocycles. ijrpr.com

Triazoles: The synthesis of substituted 1,2,3-triazoles often relies on the reaction of azides with alkynes. This compound can be envisioned as a precursor to a custom azide (B81097) reagent. Alternatively, the amine functionality could be incorporated after the formation of the triazole ring through nucleophilic substitution reactions on a pre-functionalized triazole, thereby attaching the ethyl-(4-methoxy-heptyl) moiety to the core structure. Such strategies are employed to build libraries of triazolo-annulated pyridines and pyrimidines. nbuv.gov.uanuph.edu.ua

Pyrimidines: The synthesis of the pyrimidine (B1678525) ring system frequently involves the condensation of a C-C-C fragment (like a β-dicarbonyl compound) with a N-C-N fragment (like an amidine or guanidine). wikipedia.orggrowingscience.com this compound can be readily converted into a substituted guanidine (B92328) or amidine. This derivative could then undergo cyclocondensation to yield a pyrimidine ring bearing the ethyl-(4-methoxy-heptyl)-amino group, a substituent that can significantly influence the biological activity of the final molecule. Various methods exist for pyrimidine synthesis that utilize amines or their derivatives as key starting materials. organic-chemistry.orgnih.govresearchgate.net

Participation in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. wikipedia.orgnih.gov This strategy allows for a dramatic increase in molecular complexity in a single, efficient operation. baranlab.org

The structure of this compound, containing both a nucleophilic amine and a Lewis basic methoxy (B1213986) group, is well-suited for designing cascade sequences. For instance, the amine could initiate a reaction, such as a Michael addition to an α,β-unsaturated system. The resulting intermediate could be designed so that the methoxy group, positioned strategically along the heptyl chain, participates in a subsequent, intramolecular cyclization step. Such organocatalytic cascades are a powerful tool for building complex cyclic and polycyclic structures. researchgate.netmdpi.com

Use in Catalyst Ligand Design and Chiral Auxiliaries

Catalyst Ligand Design: The development of metal-catalyzed reactions has revolutionized organic synthesis, with the ligand being a key determinant of reactivity and selectivity. Bidentate ligands, which can bind to a metal center at two points, are particularly effective. nih.gov this compound possesses two potential coordination sites: the nitrogen of the amine and the oxygen of the ether. This N,O-bidentate character makes it a candidate for the design of hemi-labile ligands. researchgate.net When complexed with a transition metal like palladium, rhodium, or copper, such a ligand could create a specific chiral environment around the metal, enabling asymmetric catalysis for reactions like hydrogenations or C-C bond formations. mdpi.comnih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com If this compound is prepared in an enantiopure form (for example, with a defined stereocenter at the 4-position of the heptyl chain), it could function as a recoverable chiral auxiliary. researchgate.net By forming an amide or imine with a prochiral substrate, the steric and electronic properties of the chiral amine could effectively control the facial selectivity of subsequent reactions, such as alkylations or aldol (B89426) additions, before being cleaved and recycled. nih.gov

Table 2: Potential Applications in Asymmetric Catalysis

Application Role of this compound Potential Metal Center
Asymmetric Hydrogenation Chiral N,O-Bidentate Ligand Rhodium (Rh), Iridium (Ir)
Asymmetric Allylic Alkylation Chiral N,O-Bidentate Ligand Palladium (Pd)
Asymmetric Aldol Reaction Chiral Auxiliary Not Applicable (Organocatalysis)

Application in Materials Chemistry Research

The unique combination of a polar head (amine and ether) and a nonpolar alkyl tail gives this compound properties that are of interest in materials science. ijrpr.com

Polymer Monomers and Modifiers: While its nature as a secondary monoamine prevents it from acting as a traditional monomer in step-growth polymerization, it can be a valuable agent for polymer modification. It can be grafted onto polymer backbones containing electrophilic sites (e.g., acyl chlorides, epoxides) to impart new properties, such as altered solubility, hydrophobicity, or metal-chelating ability. It could also serve as a chain-capping agent to control molecular weight in certain polymerization processes.

Solvent Components: The amphiphilic character of this compound suggests its potential use as a specialty solvent or co-solvent. The molecule possesses hydrogen-bond accepting capabilities (N and O atoms) and a nonpolar hydrocarbon body. This could allow it to dissolve a range of solutes, from moderately polar polymers to nonpolar small molecules, making it a candidate for use in polymer processing, coating formulations, or as a component in complex solvent systems.

Analytical Method Development for Detection and Quantification in Research Contexts

Chromatographic Methodologies

Chromatography is the cornerstone for the separation and analysis of "Ethyl-(4-methoxy-heptyl)-amine." The choice between gas and liquid chromatography is dictated by the analyte's properties and the analytical objective.

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. Due to the polar nature of the amine group, which can lead to peak tailing and poor reproducibility on standard GC columns, derivatization is often a necessary step. vt.edu Chemical transformation of the amine into a less polar, more volatile derivative, for instance, through acylation or silylation, significantly improves chromatographic performance. researchgate.net For purity assessment, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. The method allows for the separation of the main compound from starting materials, by-products, and other impurities generated during synthesis.

Table 1: Illustrative GC Parameters for Purity Analysis of Derivatized this compound

ParameterConditionPurpose
GC System Agilent 7890A or equivalentStandard analytical platform
Column Rxi-50 (30 m x 0.25 mm i.d., 0.50 µm film)Provides good resolution for regioisomers and related compounds chromatographytoday.com
Inlet Temperature 250°CEnsures rapid volatilization of the sample
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier for sample transport through the column
Oven Program Initial 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 minOptimizes separation of compounds with different boiling points
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds
Detector Temp 300°CPrevents condensation of analytes
Injection Mode Split (e.g., 50:1)Prevents column overloading with concentrated samples
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and reduces peak tailing researchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantitative analysis of "this compound," especially for samples that may not be suitable for GC due to low volatility or thermal instability. helsinki.fi Reversed-phase HPLC, using a C18 stationary phase, is commonly employed. The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727). An isocratic or gradient elution can be developed to achieve optimal separation and peak shape. researchgate.net Detection is often performed using a photodiode array (PDA) or UV detector, set at a wavelength where the molecule exhibits maximum absorbance.

Table 2: Representative HPLC Conditions for Quantification

ParameterConditionRationale
HPLC System Waters Alliance e2695 or equivalentReliable and reproducible solvent delivery and injection
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)Standard for reversed-phase separation of moderately polar compounds researchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and ionization efficiency for MS detection
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientIsocratic for simple mixtures; gradient for complex samples
Flow Rate 1.0 mL/minStandard flow for analytical scale columns researchgate.net
Column Temperature 30°CEnsures reproducible retention times researchgate.net
Detector Photodiode Array (PDA)Allows for spectral analysis and selection of optimal wavelength
Detection Wavelength ~225 nm (estimated for aromatic moiety)Wavelength of maximum absorbance for the chromophore
Injection Volume 10 µLStandard volume for quantitative analysis researchgate.net

"this compound" contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different biological activities, their separation and quantification are crucial. mdpi.com Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the established technique for determining enantiomeric excess (ee). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely successful for separating the enantiomers of various amines. researchgate.net The mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is carefully optimized to achieve baseline separation. nih.gov The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution. researchgate.net

Table 3: Typical Chiral HPLC Method Parameters

ParameterConditionPurpose
Chromatography Mode Normal PhaseCommon mode for polysaccharide-based chiral separations
Column Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H)Provides enantioselective interactions for separation mdpi.com
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% DiethylamineThe alcohol acts as a polar modifier; the amine additive improves peak shape for basic analytes
Flow Rate 0.8 mL/minOptimized for efficiency on chiral columns
Column Temperature 25°CControlled temperature for stable and reproducible separations
Detector UV DetectorMonitors elution of enantiomers
Detection Wavelength ~225 nmBased on the analyte's chromophore

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer enhanced analytical power, providing both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification and structural elucidation of volatile compounds. nih.gov Following separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. researchgate.net For "this compound," the fragmentation pattern would be expected to show characteristic ions corresponding to the loss of an ethyl group, cleavage of the heptyl chain, and the formation of fragments containing the methoxy-phenyl moiety. This detailed structural information is crucial for confirming the identity of a synthesized compound or identifying unknown substances in a sample. umich.eduresearchgate.net

Table 4: Predicted GC-MS Fragmentation Data for this compound

m/z Value (Predicted)Ion Structure / Fragment IdentitySignificance
[M]+ Intact molecular ionConfirms the molecular weight of the compound
[M-29]+ Loss of the ethyl group (-CH2CH3)Indicates the presence of an N-ethyl substituent
[M-71]+ Cleavage of the heptyl chain (loss of C5H11)Provides information about the aliphatic chain structure
121 4-methoxybenzyl cationA very common and stable fragment for para-methoxy substituted aromatic compounds nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for detecting and quantifying compounds at very low concentrations, even within highly complex matrices. nih.gov This technique is particularly valuable for trace analysis in biological or environmental samples. nih.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion (the protonated molecular ion, [M+H]+, of the target compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at picogram or femtogram levels. restek.com

Table 5: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes amine compounds to form [M+H]+
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification
Precursor Ion (Q1) m/z corresponding to [M+H]+Isolation of the specific target compound ion
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell
Collision Energy Optimized (e.g., 15-30 eV)Energy required to produce characteristic and abundant product ions
Product Ions (Q3) Transition 1 (Quantifier): [M+H]+ → m/z of most abundant fragmentTransition 2 (Qualifier): [M+H]+ → m/z of second fragmentEnsures accurate quantification and confident identification

Method Validation in Academic Research

Method validation is a critical process in analytical chemistry to ensure that a newly developed analytical procedure is suitable for its intended purpose. This involves a series of experiments to establish the performance characteristics of the method. For a compound like this compound, this would typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), given its chemical structure as a secondary amine with an ether linkage. However, no specific validation studies for this compound have been published.

Linearity, Accuracy, and Precision Studies

In the absence of specific research on this compound, a general framework for what these studies would entail can be described.

Linearity: A linearity study would be conducted to demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in the sample. This is typically achieved by preparing a series of calibration standards at different concentrations and analyzing them. The response of the instrument (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (r²) is expected to be close to 1, indicating a strong linear relationship. No published data exists to populate a linearity table for this specific compound.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. In the context of analyzing this compound, accuracy would be assessed by spiking a blank matrix with a known concentration of the compound and measuring the recovery. The percentage recovery is calculated to determine how much of the analyte is detected by the method. Multiple determinations at different concentration levels would be performed.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound, precision would be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

A hypothetical data table illustrating the kind of results that would be sought in such a study is presented below. It is important to reiterate that this is a template and does not represent actual experimental data for this compound.

Validation ParameterAcceptance CriteriaHypothetical Finding for this compound
Linearity
Range-Not Established
Correlation Coefficient (r²)≥ 0.995Not Established
Accuracy
Recovery (%)80 - 120%Not Established
Precision
Repeatability (RSD %)≤ 15%Not Established
Intermediate Precision (RSD %)≤ 20%Not Established

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For this compound, the LOD and LOQ would be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. As no analytical methods have been specifically developed and validated for this compound, the LOD and LOQ remain undetermined.

ParameterDefinitionValue for this compound
LOD Lowest concentration that can be detectedNot Established
LOQ Lowest concentration that can be quantified with accuracy and precisionNot Established

In-situ Reaction Monitoring Techniques (e.g., IR, NMR flow cells)

In-situ reaction monitoring techniques are powerful tools for studying reaction kinetics, understanding reaction mechanisms, and optimizing reaction conditions in real-time without the need for sample extraction.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common in-situ monitoring technique. For a reaction involving this compound, an IR probe could be inserted directly into the reaction vessel. The disappearance of reactant peaks and the appearance of product peaks could be monitored over time. For instance, in a synthesis reaction, the characteristic N-H stretching vibration of the secondary amine could be monitored.

Nuclear Magnetic Resonance (NMR) Flow Cells: NMR spectroscopy provides detailed structural information. A flow cell allows the reaction mixture to be continuously passed through the NMR spectrometer. This would enable the real-time observation and quantification of reactants, intermediates, and products in a reaction to synthesize or modify this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule would provide unambiguous identification.

While these techniques are broadly applicable to the study of amine compounds, there is no specific literature detailing their use for the in-situ monitoring of reactions involving this compound.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Approaches

The synthesis of complex amines is increasingly moving away from traditional methods towards more environmentally benign and efficient strategies. For Ethyl-(4-methoxy-heptyl)-amine, future research could focus on the following sustainable approaches:

Photocatalysis: This approach utilizes light energy to drive chemical reactions. The synthesis of amines through photocatalysis often involves the use of a photocatalyst that can absorb light and facilitate the formation of reactive intermediates. This method can lead to milder reaction conditions, reducing energy consumption and waste generation.

Biocatalysis: Employing enzymes as catalysts offers high selectivity and specificity under mild reaction conditions. Transaminases, for example, could be engineered to facilitate the asymmetric synthesis of chiral amines, a key consideration for producing enantiomerically pure this compound, which could have distinct biological activities.

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques can provide in-situ data, allowing for precise control over reaction parameters. Techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products throughout the synthetic process. This continuous data stream enables dynamic adjustments to reaction conditions, maximizing yield and minimizing byproduct formation.

Computational Catalyst Design for Selective Transformations

Computational chemistry and molecular modeling are powerful tools for the rational design of catalysts tailored for specific transformations. In the context of this compound synthesis, density functional theory (DFT) and other computational methods can be used to:

Predict the most effective catalyst for a given reaction pathway.

Understand the mechanism of catalysis and identify key factors influencing selectivity.

Screen virtual libraries of potential catalysts to identify promising candidates for experimental validation.

This in-silico approach can significantly accelerate the discovery of highly efficient and selective catalysts for the synthesis of complex amines.

Exploration of New Reaction Pathways for Diversification of Alkyl-Ether-Amine Structures

Beyond optimizing existing routes, future research should focus on discovering novel reaction pathways to access a wider diversity of alkyl-ether-amine structures related to this compound. This could involve the development of new C-N bond-forming reactions or innovative strategies for introducing the methoxy (B1213986) and ethyl groups onto the heptylamine scaffold. The exploration of multicomponent reactions, where three or more reactants combine in a single step, could also provide a highly efficient route to complex amine structures.

High-Throughput Screening for Reaction Optimization

To rapidly identify the optimal conditions for the synthesis of this compound, high-throughput screening (HTS) techniques are invaluable. HTS allows for the parallel execution of a large number of reactions under varying conditions (e.g., catalyst, solvent, temperature, reactant ratios). The outcomes of these reactions can be quickly analyzed, enabling the rapid identification of the most efficient and selective synthetic protocols.

Machine Learning and AI in Synthetic Route Planning and Prediction of Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry. For this compound, these technologies can be applied to:

Synthetic Route Planning: AI-powered tools can analyze vast chemical databases to propose novel and efficient synthetic routes that may not be apparent to human chemists.

Prediction of Reactivity: ML models can be trained to predict the outcome of a chemical reaction based on the structures of the reactants and the reaction conditions. This predictive power can guide the design of experiments and reduce the number of unsuccessful trials.

By leveraging the power of AI and machine learning, the synthesis of this compound and other complex molecules can be made more efficient, predictable, and scalable.

Data Tables

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesPotential Challenges
Photocatalysis Mild reaction conditions, sustainable energy source.Catalyst stability, scalability of photoreactors.
Biocatalysis High selectivity, environmentally friendly.Enzyme stability, substrate scope limitations.
Computational Design Rational catalyst development, reduced experimental cost.Accuracy of computational models, need for experimental validation.
High-Throughput Screening Rapid optimization, large parameter space exploration.Initial setup cost, handling of small-scale reactions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl-(4-methoxy-heptyl)-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : this compound can be synthesized via reductive amination between 4-methoxyheptanal and ethylamine using sodium cyanoborohydride (NaBH3CN) under acidic conditions . Alternatively, alkylation of ethylamine with a pre-functionalized heptyl bromide containing a methoxy group at the 4-position can be performed in anhydrous THF with K2CO3 as a base . Optimization involves monitoring reaction progress via TLC or GC-MS, controlling temperature (0–25°C), and using inert atmospheres to prevent oxidation .
  • Key Data : Typical yields range from 60–85%, with purity >95% achievable via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H NMR (CDCl3) shows signals for ethyl group (δ 1.1–1.3 ppm, triplet; δ 2.6–2.8 ppm, quartet), methoxy protons (δ 3.3 ppm, singlet), and heptyl chain protons (δ 1.2–1.6 ppm) .
  • MS : ESI-MS typically displays [M+H]+ at m/z 188.2 (calculated for C10H23NO) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) confirms purity (>98%) with retention time ~12.5 min .

Q. How does the methoxy group at the 4-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-donating methoxy group increases electron density on the adjacent carbon, enhancing susceptibility to electrophilic attack. For example, in SN2 reactions with methyl iodide, the 4-methoxy-heptyl chain exhibits faster alkylation kinetics compared to non-substituted analogs . Steric hindrance from the heptyl chain, however, may reduce reaction rates, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in organolithium-mediated reactions?

  • Methodology : Reactions with organolithium reagents (e.g., methyllithium) proceed via a six-membered transition state, where the methoxy group stabilizes partial positive charge development. Computational studies (DFT, B3LYP/6-31G*) predict retention of configuration due to steric shielding from the heptyl chain, as shown in analogous alkoxyamine systems . Experimental validation via chiral HPLC (e.g., Chiralpak IA column) confirms >90% enantiomeric excess in products .

Q. How can computational modeling predict this compound’s binding affinity to neurological receptors like serotonin transporters (SERT)?

  • Methodology : Molecular docking (AutoDock Vina) using SERT crystal structures (PDB: 5I6X) identifies key interactions:

  • Methoxy oxygen forms hydrogen bonds with Tyr95.
  • Ethylamine moiety engages in cation-π interactions with Phe335 .
    • Data : Predicted ΔG = -8.2 kcal/mol (compared to -9.1 kcal/mol for fluoxetine), suggesting moderate inhibitory potential .

Q. What role does this compound play in modulating polymer properties when used as a initiator in ring-opening copolymerization?

  • Methodology : As a primary amine initiator, it facilitates polymerization of NCAs (N-carboxyanhydrides), producing polypeptoids with controlled molecular weights (Đ = 1.1–1.3). Reactivity ratios (r₁ = 1.08, r₂ = 0.98) indicate near-random copolymerization with hydrophobic monomers, enabling tunable hydrophilicity .
  • Applications : Resulting polymers show potential as drug delivery carriers due to pH-responsive self-assembly .

Q. Can this compound serve as a ligand in transition-metal catalysis, and how does steric bulk affect catalytic efficiency?

  • Methodology : In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the heptyl chain’s steric bulk reduces catalyst turnover by ~30% compared to less hindered analogs. However, the methoxy group improves solubility in nonpolar solvents (e.g., toluene), enabling reactions at lower temperatures (40°C vs. 80°C) .
  • Data : Turnover frequency (TOF) = 450 h⁻¹ (vs. 650 h⁻¹ for N-ethylhexylamine) .

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